molecular formula C6H2Cl3Li B14276279 Lithium, (2,3,6-trichlorophenyl)- CAS No. 164347-56-2

Lithium, (2,3,6-trichlorophenyl)-

Cat. No.: B14276279
CAS No.: 164347-56-2
M. Wt: 187.4 g/mol
InChI Key: QJDPUJLUTHTQAR-UHFFFAOYSA-N
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Description

Lithium, (2,3,6-trichlorophenyl)- is an organolithium compound that features a lithium atom bonded to a 2,3,6-trichlorophenyl group. This compound is part of a broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic and basic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, (2,3,6-trichlorophenyl)- typically involves the reaction of 2,3,6-trichlorophenyl halides with lithium metal. This process is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture. The general reaction can be represented as: [ \text{2,3,6-Trichlorophenyl halide} + 2\text{Li} \rightarrow \text{Lithium, (2,3,6-trichlorophenyl)-} + \text{Li halide} ]

Industrial Production Methods

Industrial production of lithium, (2,3,6-trichlorophenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to handle the reactive nature of lithium and the need for an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Lithium, (2,3,6-trichlorophenyl)- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.

    Coupling Reactions: It is often used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated product, while oxidation might produce a phenol derivative.

Scientific Research Applications

Lithium, (2,3,6-trichlorophenyl)- has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Material Science: The compound is used in the preparation of advanced materials with specific electronic properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biochemistry: The compound is used in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of lithium, (2,3,6-trichlorophenyl)- involves its strong nucleophilic and basic properties. It can readily donate electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, it targets electrophilic carbon atoms, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Lithium, (2,4,6-trichlorophenyl)-: Similar in structure but with different substitution patterns on the phenyl ring.

    Lithium, (2,3,5-trichlorophenyl)-: Another isomer with different substitution positions.

    Lithium, (2,3,4-trichlorophenyl)-: Differing in the position of chlorine atoms on the phenyl ring.

Uniqueness

Lithium, (2,3,6-trichlorophenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The position of the chlorine atoms can affect the electron density on the phenyl ring, thereby altering its nucleophilicity and basicity compared to other isomers.

This detailed article provides a comprehensive overview of lithium, (2,3,6-trichlorophenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

164347-56-2

Molecular Formula

C6H2Cl3Li

Molecular Weight

187.4 g/mol

IUPAC Name

lithium;1,2,4-trichlorobenzene-3-ide

InChI

InChI=1S/C6H2Cl3.Li/c7-4-1-2-5(8)6(9)3-4;/h1-2H;/q-1;+1

InChI Key

QJDPUJLUTHTQAR-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC(=C([C-]=C1Cl)Cl)Cl

Origin of Product

United States

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